4-Chloro-6-(dimethylamino)-2-methylpyrimidine-5-carbaldehyde
Overview
Description
Pyrimidines are a class of organic compounds that are widely present in many biological systems. They are key components of nucleic acids like DNA and RNA. Pyrimidines can be substituted with various functional groups to create a wide range of compounds with diverse properties .
Molecular Structure Analysis
The molecular structure of a pyrimidine derivative would depend on the specific substituents attached to the pyrimidine ring. For example, a compound like “2-Amino-4-chloro-6-methylpyrimidine” has a molecular weight of 143.57 and its molecular formula is C5H6ClN3 .
Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions, including nucleophilic substitution reactions . The specific reactions and their outcomes would depend on the substituents present in the pyrimidine .
Physical And Chemical Properties Analysis
The physical and chemical properties of a pyrimidine derivative would depend on its specific structure. For example, “2-Amino-4-chloro-6-methylpyrimidine” is a solid with a melting point of 138-142 °C .
Scientific Research Applications
Pharmacological Applications
Pyrimidine derivatives, including 4-Chloro-6-(dimethylamino)-2-methylpyrimidine-5-carbaldehyde, are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They exhibit a wide range of biological activities, such as:
- Antimetabolite (antifolate)
- Anticancer
- Antibacterial
- Antiallergic
- Tyrosine kinase
- Antimicrobial
- Calcium channel antagonistic
- Anti-inflammatory
- Analgesic
- Antihypertensive
- Antileishmanial
- Antituberculostatic
- Anticonvulsant
- Diuretic and potassium-sparing
- Antiaggressive activities
Synthesis of Pharmacologically Active Decorated Diazines
4-Chloro-6-(dimethylamino)-2-methylpyrimidine-5-carbaldehyde can be used in the synthesis of pharmacologically active decorated diazines . These compounds have a wide range of clinical applications .
Synthesis of FDA Approved Drugs
This compound can be used in the synthesis of FDA approved drugs with pyrimidine as a central unit bearing different substituents .
Development of Molecules with Improved Druglikeness and ADME-Tox Properties
4-Chloro-6-(dimethylamino)-2-methylpyrimidine-5-carbaldehyde can be used in the development of novel synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties .
Synthesis of Antimicrobial Molecules
As multidrug-resistant bacterial strains proliferate, the necessity for effective therapy has stimulated research into the design and synthesis of novel antimicrobial molecules . 4-Chloro-6-(dimethylamino)-2-methylpyrimidine-5-carbaldehyde could potentially be used in this context.
Synthesis of 1,3,5-Triazine 4-Aminobenzoic Acid Derivatives
This compound can be used in the synthesis of 1,3,5-triazine 4-aminobenzoic acid derivatives . These derivatives were prepared by conventional method or by using microwave irradiation .
Mechanism of Action
Target of Action
Similar compounds such as pyrimidopyrimidines have been found to exhibit significant antitumor activity , suggesting potential targets could be involved in cell proliferation and growth pathways.
Biochemical Pathways
Given the potential antitumor activity of related compounds , it’s possible that this compound could affect pathways related to cell growth and proliferation.
Result of Action
Based on the potential antitumor activity of related compounds , it’s plausible that this compound could induce changes in cell growth and proliferation.
Safety and Hazards
properties
IUPAC Name |
4-chloro-6-(dimethylamino)-2-methylpyrimidine-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c1-5-10-7(9)6(4-13)8(11-5)12(2)3/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNOTJORKQIBQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)C=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(dimethylamino)-2-methylpyrimidine-5-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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